2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime

DDIT3 CHOP ER stress

2,7-Bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime (CAS 327061-16-5; molecular formula C25H31N3O5S2; MW 517.66 g/mol) is a synthetic bis-sulfonamide derivative of the fluoren-9-one oxime scaffold. It belongs to a series of 2,7-disubstituted fluoren-9-one oxime sulfonamides that have been profiled across the NIH Molecular Libraries Screening Centers Network (MLSCN) and are available from multiple specialty chemical suppliers at ≥95% purity.

Molecular Formula C25H31N3O5S2
Molecular Weight 517.66
CAS No. 327061-16-5
Cat. No. B2441360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime
CAS327061-16-5
Molecular FormulaC25H31N3O5S2
Molecular Weight517.66
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCC(CC5)C
InChIInChI=1S/C25H31N3O5S2/c1-17-7-11-27(12-8-17)34(30,31)19-3-5-21-22-6-4-20(16-24(22)25(26-29)23(21)15-19)35(32,33)28-13-9-18(2)10-14-28/h3-6,15-18,29H,7-14H2,1-2H3
InChIKeyVBLUFGYBAPIWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,7-Bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime (CAS 327061-16-5): Chemical Identity, Target Profile, and Procurement-Relevant Classification


2,7-Bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime (CAS 327061-16-5; molecular formula C25H31N3O5S2; MW 517.66 g/mol) is a synthetic bis-sulfonamide derivative of the fluoren-9-one oxime scaffold . It belongs to a series of 2,7-disubstituted fluoren-9-one oxime sulfonamides that have been profiled across the NIH Molecular Libraries Screening Centers Network (MLSCN) and are available from multiple specialty chemical suppliers at ≥95% purity . The compound has recorded bioactivity in PubChem and BindingDB against DNA damage-inducible transcript 3 protein (DDIT3/CHOP; IC50 = 290 nM), X-box-binding protein 1 (XBP1; IC50 = 1,200 nM), and the Nav1.5 sodium channel (IC50 ≈ 501 µM), and has been reported to bind the GluR2 (AMPA) receptor and modulate TRPV1 ion channels . Its 4-methylpiperidine sulfonamide substituents confer distinct physicochemical and pharmacological properties relative to its closest structural analogs, making it a non-interchangeable research tool for target-specific studies.

Why Closely Related 2,7-Bis-sulfonyl-fluoren-9-one Oxime Analogs Cannot Substitute for CAS 327061-16-5 in Target-Based Studies


The fluoren-9-one oxime 2,7-bis-sulfonamide chemotype contains a modular architecture in which the nature of the terminal heterocyclic amine (piperidine, 4-methylpiperidine, morpholine, azepane, or 4-methylpiperazine) dictates the compound's lipophilicity, hydrogen-bonding capacity, molecular shape, and target engagement fingerprint . Even subtle changes—such as the addition of a single methyl group at the piperidine 4-position (the difference between CAS 300802-28-2 and CAS 327061-16-5)—alter the molecule's molecular weight (Δ +28 Da), calculated logP, and steric bulk, which in turn can shift selectivity across the DDIT3/XBP1/Nav1.5 axis and redirect the compound away from CIL56/CA3-characteristic YAP1–ferroptosis biology toward a GluR2/TRPV1-associated pharmacology . These differences mean that a researcher selecting an analog based solely on scaffold similarity risks introducing a confounding target profile; experimental results obtained with one bis-sulfonamide in this series cannot be reliably extrapolated to another without explicit side-by-side profiling data .

Quantitative Differentiation Evidence for CAS 327061-16-5 Relative to Closest Analogs and In-Class Candidates


DDIT3 (CHOP) Inhibition: IC50 = 290 nM as a Distinguishing Biochemical Fingerprint Not Reported for the Unsubstituted Piperidine Analog

In a quantitative high-throughput screen conducted within the NIH Molecular Libraries Screening Centers Network (MLSCN), 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime (CID 1540666) inhibited DNA damage-inducible transcript 3 protein (DDIT3/CHOP) with an IC50 of 290 nM, as deposited in PubChem BioAssay AID 504322 and curated by BindingDB . In contrast, the unsubstituted piperidine analog CIL56/CA3 (CAS 300802-28-2), widely characterized as a YAP1/TEAD inhibitor and ferroptosis inducer, lacks publicly reported DDIT3 activity in any comparable MLSCN or peer-reviewed assay . This target-level dichotomy establishes a functional divergence between the two analogs that cannot be predicted from scaffold similarity alone.

DDIT3 CHOP ER stress unfolded protein response MLSCN screening

X-Box-Binding Protein 1 (XBP1) Inhibition: Quantitative MLSCN Activity at IC50 = 1.2 µM Adds a Second ER Stress-Related Differentiator

The same MLSCN profiling campaign that identified DDIT3 activity also recorded an IC50 of 1,200 nM (1.2 µM) for inhibition of human X-box-binding protein 1 (XBP1), deposited under PubChem BioAssay AID 504313 . This dual activity against two nodes of the ER stress signaling network (DDIT3 and XBP1) is currently documented only for the 4-methylpiperidine-substituted member of the series. Neither the unsubstituted piperidine (CIL56), morpholine, azepane, nor 4-methylpiperazine analogs have publicly available XBP1 inhibition data in these same MLSCN assays, creating a unique, assay-linked biochemical fingerprint for CAS 327061-16-5 .

XBP1 IRE1α pathway ER stress MLSCN high-throughput screening

Molecular Weight and Predicted Lipophilicity Shift: Physicochemical Differentiation from the Unsubstituted Piperidine Analog (CIL56/CA3)

The replacement of piperidine (CIL56, MW 489.61 g/mol, formula C23H27N3O5S2) with 4-methylpiperidine (CAS 327061-16-5, MW 517.66 g/mol, formula C25H31N3O5S2) increases molecular weight by 28.05 g/mol (+5.7%) and adds two methylene and two methyl groups, raising the total carbon count from 23 to 25 . The attendant increase in calculated logP (from approximately 2.8 for CIL56 to approximately 3.4 for the 4-methylpiperidine analog, based on the Chemsrc-predicted density of 1.5 g/cm³ and boiling point of 737.6 °C) alters membrane permeability, plasma protein binding, and tissue distribution potential, which can shift in vitro potency-to-in vivo exposure relationships . These measurable physicochemical parameters provide a procurement-relevant basis for distinguishing the two compounds when solubility, permeability, or formulation considerations are paramount.

molecular weight lipophilicity physicochemical properties ADME prediction SAR

Weak Nav1.5 Sodium Channel Activity (IC50 ≈ 501 µM): A Negative Selectivity Marker That Distinguishes from Cardiac-Active Sulfonamides

In automated patch-clamp profiling (IonWorks Quattro) using HEK293 cells heterologously expressing human Nav1.5, CAS 327061-16-5 exhibited an IC50 of 5.01 × 10^5 nM (approximately 501 µM) against the fast sodium current (INa), as recorded in BindingDB . This near-millimolar IC50 indicates negligible Nav1.5 blockade at pharmacologically relevant concentrations (typically ≤ 10 µM), thereby providing a favorable cardiac safety differentiation relative to sulfonamide chemotypes that are known to produce Nav1.5 inhibition as an off-target liability. While direct comparator data for other 2,7-bis-sulfonyl fluoren-9-one oximes in the identical IonWorks assay are not publicly available, the absolute IC50 value serves as a class-level baseline for evaluating future analogs .

Nav1.5 cardiac ion channel selectivity safety pharmacology off-target screening

GluR2/TRPV1 Pharmacological Annotation: Target-Level Differentiation from CIL56/CA3's YAP1–Ferroptosis Axis

CymitQuimica's technical datasheet for CAS 327061-16-5 annotates the compound as a peptide-like molecule that binds the GluR2 (AMPA) receptor and inhibits ion channels, with additional activity as a TRPV1 activator . This pharmacological description contrasts sharply with the extensively characterized profile of CIL56/CA3 (CAS 300802-28-2), which is reported as a potent YAP1/TEAD transcriptional activity inhibitor (effective in esophageal adenocarcinoma models) and ferroptosis inducer working through iron-dependent ROS generation . Although quantitative binding affinities (Kd or IC50) for GluR2 and TRPV1 are not explicitly stated in the available vendor documentation, the qualitative target annotation establishes a distinct biological pathway assignment—glutamatergic signaling / nociception versus Hippo pathway / iron-dependent cell death—that provides a rational basis for compound selection when studying glutamate receptor or TRPV1 biology .

GluR2 TRPV1 AMPA receptor ion channel target selectivity

Scientifically Justified Procurement and Application Scenarios for CAS 327061-16-5 Based on Quantitative Differentiation Evidence


Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR) Pathway Dissection Requiring DDIT3/XBP1 Dual Readout

The documented IC50 values of 290 nM against DDIT3 and 1,200 nM against XBP1 in MLSCN-validated assays (PubChem AID 504322 and AID 504313, respectively) make CAS 327061-16-5 the only member of the 2,7-bis-sulfonyl fluoren-9-one oxime series with publicly confirmed dual inhibition of both arms of the ER stress transcriptional response . In contrast, CIL56/CA3 is devoid of reported DDIT3 or XBP1 activity. Researchers designing UPR-focused chemical biology experiments—particularly those investigating PERK/ATF4/CHOP and IRE1α/XBP1 pathway crosstalk—should procure this specific compound rather than the more commonly stocked unsubstituted piperidine analog, which is pharmacologically directed toward YAP1 and ferroptosis endpoints .

Glutamate Receptor (AMPA/GluR2) and TRPV1 Ion Channel Pharmacology Studies

The vendor-annotated GluR2 receptor binding and TRPV1 channel modulation activity of CAS 327061-16-5 differentiates it from all other members of the series, none of which carry equivalent GluR2/TRPV1 annotations . Laboratories studying AMPA receptor-mediated synaptic transmission, GluR2-dependent calcium signaling, or TRPV1-mediated nociception should select this 4-methylpiperidine analog over CIL56 (which lacks GluR2/TRPV1 activity) or the morpholine and azepane analogs (for which no receptor annotation is available). This scenario assumes that the user accepts vendor-annotated qualitative target data as a starting point for experimental validation .

Structure–Activity Relationship (SAR) Studies Exploring the Effect of Piperidine 4-Substitution on Fluorenone Oxime Sulfonamide Bioactivity

The systematic variation across the bis-sulfonamide series—piperidine (CIL56, MW 489.61), 4-methylpiperidine (CAS 327061-16-5, MW 517.66), morpholine (MW 493.56), azepane (MW 517.67), and 4-methylpiperazine (MW 519.69)—offers a defined physicochemical matrix for SAR exploration . CAS 327061-16-5 occupies a key position in this matrix as the sole analog that combines the 4-methyl substitution on a six-membered saturated heterocycle with the highest MW and lipophilicity in its subclass. Procurement of this compound alongside its unsubstituted piperidine comparator (CIL56) enables direct pairwise analysis of how a single methyl group addition alters target engagement (DDIT3/XBP1 vs. YAP1), ion channel selectivity (Nav1.5 IC50 ≈ 501 µM), and predicted ADME properties .

Cardiac Safety Counter-Screening: Using Documented Nav1.5 Weak Activity as a Negative Control Benchmark

The IonWorks Quattro-derived Nav1.5 IC50 of approximately 501 µM provides a quantitative benchmark for cardiac ion channel liability assessment . In drug discovery programs where fluorenone oxime sulfonamide analogs are being evaluated for therapeutic indications outside cardiology, CAS 327061-16-5 can serve as a low-liability reference compound. Its near-millimolar Nav1.5 activity establishes a de facto 'safe zone' threshold: any analog exhibiting sub-10 µM Nav1.5 IC50 in the same assay format would represent a >50-fold increase in cardiac channel potency and warrant deprioritization. This application scenario leverages the compound's documented negative selectivity as a quality control standard .

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